Modipafant
Overview
Description
Modipafant is a potent, orally active, and selective platelet-activating factor (PAF) antagonist. It is known for its significant role in inhibiting the effects of PAF, a potent mediator of inflammation. This compound has been studied extensively for its potential therapeutic applications, particularly in conditions involving inflammatory responses such as asthma and dengue fever .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Modipafant involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Core Structure: The synthesis begins with the preparation of the core structure through a series of condensation and cyclization reactions.
Functional Group Modifications:
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity and potency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. Key considerations include the scalability of reactions, yield optimization, and adherence to regulatory standards for pharmaceutical production.
Chemical Reactions Analysis
Types of Reactions
Modipafant undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are used to introduce or modify functional groups on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties. These derivatives are often studied to understand the structure-activity relationship and to identify more potent analogs.
Scientific Research Applications
Modipafant has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the role of PAF in various chemical reactions and pathways.
Biology: this compound is employed in biological studies to investigate the effects of PAF on cellular processes and inflammation.
Medicine: The compound has been explored for its therapeutic potential in treating conditions like asthma, dengue fever, and other inflammatory diseases
Industry: In the pharmaceutical industry, this compound is used in the development of new anti-inflammatory drugs and as a reference compound in drug screening assays.
Mechanism of Action
Modipafant exerts its effects by selectively antagonizing the platelet-activating factor receptor (PAFR). This receptor is involved in mediating the inflammatory responses triggered by PAF. By blocking PAFR, this compound inhibits the downstream signaling pathways that lead to inflammation, bronchoconstriction, and other related symptoms. The molecular targets include various inflammatory cells such as eosinophils, mast cells, and neutrophils .
Comparison with Similar Compounds
Modipafant is unique among PAF antagonists due to its high potency and selectivity. Similar compounds include:
UK-74505: The racemic mixture from which this compound is derived.
Lexipafant: Another PAF antagonist with similar applications but different pharmacokinetic properties.
Apafant: A PAF antagonist used in research but with a different chemical structure and activity profile.
This compound stands out due to its oral activity and higher potency, making it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl (4R)-4-(2-chlorophenyl)-6-methyl-2-[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenyl]-5-(pyridin-2-ylcarbamoyl)-1,4-dihydropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29ClN6O3/c1-4-44-34(43)31-30(24-9-5-6-10-25(24)35)29(33(42)40-28-11-7-8-17-37-28)20(2)38-32(31)22-12-14-23(15-13-22)41-21(3)39-26-19-36-18-16-27(26)41/h5-19,30,38H,4H2,1-3H3,(H,37,40,42)/t30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRYSCQFUGFOSU-SSEXGKCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C([C@H]1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153811 | |
Record name | Modipafant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30153811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122957-06-6 | |
Record name | Modipafant [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122957066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Modipafant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16237 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Modipafant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30153811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MODIPAFANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DMI0E5023 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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